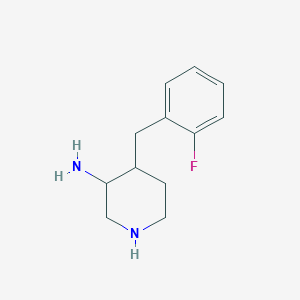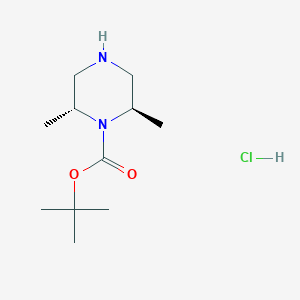
1-Phenyl-1H-imidazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-imidazole-4-carboximidamide is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-Phenyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-imidazole-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
Comparación Con Compuestos Similares
1-Phenyl-1H-imidazole-4-carboximidamide can be compared with other phenylimidazoles, such as:
4-Phenyl-1H-imidazole: Similar in structure but differs in the position of the phenyl group.
2-Phenyl-1H-imidazole: Another structural isomer with the phenyl group at a different position.
1-(4-Hydroxyphenyl)imidazole: Contains a hydroxyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-phenylimidazole-4-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H3,11,12) |
Clave InChI |
BGAUQBQDOPCKHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


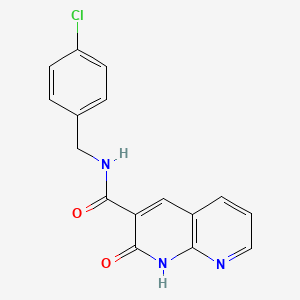
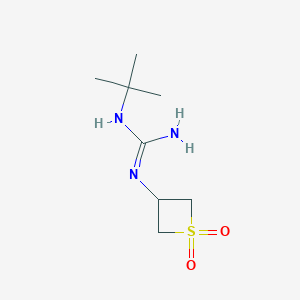
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
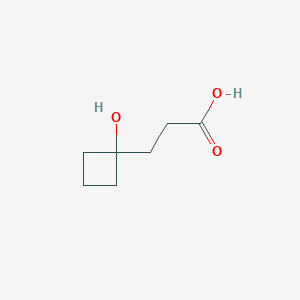
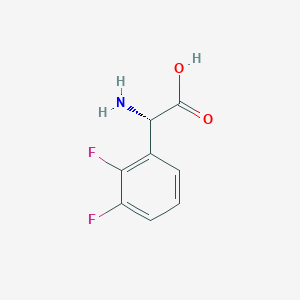
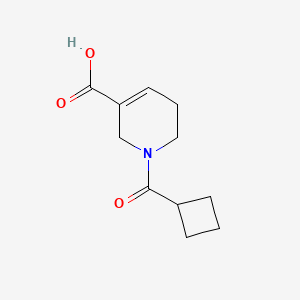
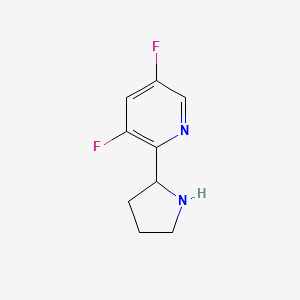
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
